molecular formula C10H10Cl2O2 B13070096 Methyl 2-(2,3-dichlorophenyl)propanoate

Methyl 2-(2,3-dichlorophenyl)propanoate

Cat. No.: B13070096
M. Wt: 233.09 g/mol
InChI Key: UNQMMJQFHGBLDS-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dichlorophenyl)propanoate is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of propanoic acid, where the hydrogen atom on the second carbon is replaced by a 2,3-dichlorophenyl group, and the carboxylic acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,3-dichlorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2,3-dichlorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the alkylation of methyl propanoate with 2,3-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification process can be optimized by using solid acid catalysts, which can be easily separated from the reaction mixture and reused. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dichlorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid, 2-(2,3-dichlorophenyl)propanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester can be reduced to the corresponding alcohol, 2-(2,3-dichlorophenyl)propanol, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium hydride in DMF or DMSO for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-(2,3-dichlorophenyl)propanoic acid.

    Reduction: 2-(2,3-dichlorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,3-dichlorophenyl)propanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties. It may also serve as a lead compound for the development of new drugs.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism by which methyl 2-(2,3-dichlorophenyl)propanoate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Methyl 2-(2,3-dichlorophenyl)propanoate can be compared with other similar compounds, such as:

    Methyl 2-(4-chlorophenyl)propanoate: This compound has a single chlorine atom on the phenyl ring, which may result in different chemical and biological properties.

    Methyl 2-(2,4-dichlorophenyl)propanoate: The position of the chlorine atoms on the phenyl ring can influence the compound’s reactivity and biological activity.

    Methyl 2-(3,4-dichlorophenyl)propanoate:

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-(2,3-dichlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6(10(13)14-2)7-4-3-5-8(11)9(7)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQMMJQFHGBLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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